molecular formula C15H16N2O4 B12622701 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene CAS No. 921771-99-5

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene

Cat. No.: B12622701
CAS No.: 921771-99-5
M. Wt: 288.30 g/mol
InChI Key: HDSDSHZFGXPZIS-CABCVRRESA-N
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Description

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is a chemical compound characterized by its unique structural features It consists of a naphthalene ring substituted with a dinitropentan-2-yl group

Properties

CAS No.

921771-99-5

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene

InChI

InChI=1S/C15H16N2O4/c1-2-15(17(20)21)14(10-16(18)19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15+/m1/s1

InChI Key

HDSDSHZFGXPZIS-CABCVRRESA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the nitration of pentane derivatives followed by coupling with naphthalene under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted naphthalene derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert nitro groups to amino groups, resulting in amino-substituted naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, often using reagents like halogens or sulfonic acids.

Scientific Research Applications

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene can be compared with other nitro-substituted naphthalene derivatives. Similar compounds include:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is an organic compound characterized by its unique structural features, including a naphthalene moiety and a dinitropentan-2-yl group. The molecular formula is C₁₅H₁₆N₂O₄, indicating the presence of two nitrogen atoms and four oxygen atoms, alongside carbon and hydrogen. This compound's chirality and functional groups suggest potential biological activities that warrant investigation.

The compound's chemical behavior is influenced by its functional groups:

  • Dinitro Group : Participates in nucleophilic substitution reactions.
  • Naphthalene Ring : Capable of undergoing electrophilic aromatic substitution.
  • Oxidation Potential : Nitro groups can be reduced to form amines or other derivatives under specific conditions.

Biological Activity

Research suggests that this compound may interact with various biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its therapeutic effects and toxicity profiles.

The mechanism of action may involve:

  • Enzyme Inhibition : Similar naphthalene derivatives have shown inhibitory effects on enzymes like lactate dehydrogenase (LDH), which is crucial in metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could lead to various pharmacological effects.

Case Studies and Experimental Data

  • In Vitro Studies :
    • Compounds structurally similar to this compound have demonstrated varying degrees of biological activity. For instance, derivatives have shown IC50 values indicating their potency in inhibiting target enzymes.
    • A study involving naphthalene-based compounds revealed significant inhibitory activity against recombinant BmLDH with selectivity indexes suggesting potential therapeutic applications against specific pathogens.
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated favorable interactions between this compound and target proteins involved in metabolic pathways. These studies are essential for predicting binding affinities and understanding the compound's potential as a drug candidate.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1,3-DinitronaphthaleneC₁₀H₆N₂O₄Two nitro groups on naphthalene
Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetaneC₁₂H₁₂P₂S₄Phosphorus-containing compound
(2S,3S)-N-(Naphthalen-2-yl)prolineC₁₅H₁₅N₂O₂Amino acid derivative

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